molecular formula C19H17N5O B2643092 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-30-1

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Katalognummer: B2643092
CAS-Nummer: 863019-30-1
Molekulargewicht: 331.379
InChI-Schlüssel: FLBSUNNXNXZCMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule. It contains a triazolo[4,5-d]pyrimidin-7-one core, which is a type of heterocyclic compound. This core is substituted with a 2-methylbenzyl group at the 6-position and a p-tolyl group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,5-d]pyrimidin-7-one core with a 2-methylbenzyl group and a p-tolyl group attached. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the triazolo[4,5-d]pyrimidin-7-one core and the substituent groups. The electron-donating or withdrawing nature of these groups could affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications of Related Compounds

  • Preclinical Pharmacology and Pharmacokinetics : A study by Garner et al. (2015) on CERC-301, a compound related in class, demonstrates the importance of understanding the pharmacodynamic and pharmacokinetic properties for clinical trial dose selection in major depressive disorder treatments. This reflects the broader application of triazolopyrimidine derivatives in modulating neurotransmitter receptors for therapeutic purposes (Garner et al., 2015).

  • Chemical Exposure and Health Risks : Research by Hnizdo et al. (2004) on the effects of chemical exposure, including triazole derivatives, highlights the occupational health implications and the need for understanding the toxicological profiles of such compounds. It underlines the importance of studying the health impacts of exposure to these chemicals in various settings (Hnizdo et al., 2004).

  • Neoplastic Disease and Gout Treatment : Allopurinol, a pyrazolopyrimidine derivative, is extensively studied for its efficacy in reducing hyperuricemia and preventing uric acid nephropathy, demonstrating the role of related compounds in managing gout and neoplastic diseases (Krakoff & Murphy, 1968).

  • Exposure to Environmental Chemicals : Watkins et al. (2015) explored how exposure to phenols and parabens, compounds with some structural similarity to the triazolopyrimidinones, could be linked to oxidative stress and inflammation, indicating a broader environmental and health monitoring perspective for chemically related substances (Watkins et al., 2015).

  • Metabolism and Therapeutic Effects : Studies on allopurinol and its inhibition of xanthine oxidase provide insights into the metabolism and therapeutic effects of pyrazolopyrimidine compounds, highlighting their significance in treating conditions associated with uric acid metabolism (Elion, Kovensky, & Hitchings, 1966).

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Eigenschaften

IUPAC Name

3-(4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-7-9-16(10-8-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBSUNNXNXZCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.